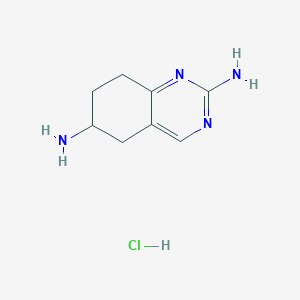

5,6,7,8-Tetrahydroquinazoline-2,6-diamine hydrochloride

Description

5,6,7,8-Tetrahydroquinazoline-2,6-diamine hydrochloride is a heterocyclic diamine salt featuring a partially saturated quinazoline core with amine groups at positions 2 and 5. Quinazoline derivatives are known for their diverse biological activities, including kinase inhibition and antimicrobial properties, though specific pharmacological data for this compound remain underexplored in the provided evidence. The hydrochloride salt form improves stability and aqueous solubility, making it suitable for experimental applications.

Properties

Molecular Formula |

C8H13ClN4 |

|---|---|

Molecular Weight |

200.67 g/mol |

IUPAC Name |

5,6,7,8-tetrahydroquinazoline-2,6-diamine;hydrochloride |

InChI |

InChI=1S/C8H12N4.ClH/c9-6-1-2-7-5(3-6)4-11-8(10)12-7;/h4,6H,1-3,9H2,(H2,10,11,12);1H |

InChI Key |

FVPCELFVOLCNGX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=NC(=NC=C2CC1N)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine hydrochloride typically involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. This reaction occurs under mild conditions and is characterized by excellent yields . The process is relatively straightforward and involves the following steps:

- Preparation of α-aminoamidines.

- Reaction of α-aminoamidines with bis-benzylidene cyclohexanones.

- Isolation and purification of the product.

Industrial Production Methods

In industrial settings, the production of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine hydrochloride may involve large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroquinazoline-2,6-diamine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives.

Reduction: Reduction reactions can convert the compound into various reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .

Major Products Formed

Scientific Research Applications

5,6,7,8-Tetrahydroquinazoline-2,6-diamine hydrochloride is a tetrahydroquinazoline derivative with a variety of applications, particularly in pharmaceutical development and scientific research. Its structural characteristics, including a quinazoline ring fused to a saturated piperidine-like ring, contribute to its biological activity and solubility in water, making it suitable for diverse biological applications.

Scientific Research Applications

5,6,7,8-Tetrahydroquinazoline-2,6-diamine hydrochloride is utilized in scientific research for several applications:

- Pharmaceutical Development As a potential lead compound for developing new drugs targeting cancer or neurological disorders. Studies have shown that 5,6,7,8-tetrahydroquinazoline derivatives possess biological activities, including potential anti-cancer properties and effects on the central nervous system.

- Topoisomerase II (topoII) Inhibition Tetrahydroquinazoline derivatives have been identified as potent topoII inhibitors, which are validated targets for anticancer drugs . Unlike some existing drugs, these compounds do not act as topoII poisons that enhance enzyme-mediated DNA cleavage, a mechanism linked to secondary leukemias . Instead, they block topoII function without evidence of DNA intercalation and show selectivity for topoIIα over topoIIβ .

- Antitubercular Agents Derivatives of 5,6,7,8-tetrahydroquinazolines are used in the development of new antitubercular agents against multidrug-resistant strains of Mycobacterium tuberculosis . These compounds exhibit high binding affinity toward essential enzymes of Mycobacterial tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1) .

- Antidiabetic Applications Tetrahydroquinazolines have been reported to exhibit inhibitory activity towards α- and β-glucosidases, suggesting potential use for treating diabetes and related diseases .

5,6,7,8-Tetrahydroquinazoline-2,6-diamine hydrochloride has demonstrated potential interactions with biological targets, making it a valuable tool in studying various diseases and conditions:

- Anti-Cancer Properties The compound exhibits activity against various cancer cell lines and has shown promise in modulating neurotransmitter systems. Its mechanism may involve interactions with specific receptors or enzymes that are crucial for cellular signaling pathways.

- Binding Affinity Interaction studies have revealed that 5,6-tetrahydroquinazoline derivatives can interact with receptors involved in neurotransmission and cellular proliferation pathways. For instance, its potential effects on serotonin receptors have been explored in relation to mood regulation and anxiety disorders.

- Inhibitory Activity Studies have identified tetrahydroquinazolines as inhibitors of human topoisomerase II (topoII), a validated target of anticancer drugs . These compounds inhibit cell proliferation in various cancer cell lines, especially G-361 melanoma cells .

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to inhibit dihydrofolate reductase (DHFR), pantothenate kinase (Mt PanK), and FAD-containing oxidoreductase DprE1 (Mt DprE1) in Mycobacterium tuberculosis . These interactions disrupt essential metabolic pathways in the bacteria, leading to their inhibition. Additionally, the compound’s inhibition of β-glucosidase suggests its potential use in regulating glucose metabolism in diabetic patients .

Comparison with Similar Compounds

4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine

- Structural Differences : Replaces the quinazoline nitrogen atoms with a sulfur atom in the thiazole ring, altering electronic properties and hydrogen-bonding capacity .

- Synthesis: Likely synthesized via cyclization of diaminothiol precursors, differing from the condensation reactions used for quinazoline derivatives .

- Applications : Thiazole derivatives are prominent in antimicrobial and anticancer research due to sulfur’s redox-active nature.

1-Methyllumazine-6,7-diamine (Compound 26)

- Structural Differences : A pteridine derivative with a fully unsaturated pyrimidine ring fused to a pyrazine ring, contrasting with the partially saturated quinazoline core .

- Physicochemical Properties : High thermal stability (melting point >320°C), similar to tetrahydroquinazoline derivatives, but lower solubility due to extended aromaticity .

Aliphatic and Aromatic Diamines (e.g., 1,6-HDA, 2,6-TDA)

- Structural Differences : Linear or aromatic diamines lack heterocyclic complexity, resulting in distinct reactivity and applications (e.g., polymer crosslinkers vs. bioactive heterocycles) .

- Toxicity : Aromatic diamines like 2,6-TDA are associated with higher toxicity profiles compared to heterocyclic analogues .

Physicochemical Properties

Commercial and Research Relevance

- 5,6,7,8-Tetrahydroquinazoline-2,6-diamine HCl : Discontinued commercially, limiting large-scale applications . Research focus may center on its unsaturated quinazoline counterparts.

- Thiazole Analogues : Widely available and explored for drug discovery due to sulfur’s versatility .

- Pteridine Derivatives : Established in folate metabolism studies, with well-documented synthetic protocols .

Biological Activity

5,6,7,8-Tetrahydroquinazoline-2,6-diamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

5,6,7,8-Tetrahydroquinazoline-2,6-diamine hydrochloride is characterized by its bicyclic structure comprising a quinazoline ring fused to a saturated piperidine-like ring. The molecular formula is CHN·HCl with a molecular weight of 200.67 g/mol. As a hydrochloride salt, it exhibits enhanced solubility in water, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets such as enzymes and receptors. Notably:

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on key enzymes involved in metabolic processes and cellular proliferation.

- Receptor Modulation : It interacts with neurotransmitter receptors, which may influence mood regulation and anxiety disorders.

Anticancer Properties

Research indicates that 5,6,7,8-tetrahydroquinazoline derivatives exhibit notable anticancer activity. Key findings include:

-

Inhibition of Topoisomerase II : Certain derivatives inhibit human topoisomerase II (topoII), a validated target for anticancer drugs. For instance:

Compound IC50 (µM) Target 5,6,7,8-Tetrahydroquinazoline Derivative 2 TopoII -

Cytotoxicity Against Cancer Cell Lines : A derivative showed potent activity against several cancer cell lines with varying IC50 values:

Cell Line IC50 (µM) A549 (Lung) 8.23 HCT-116 (Colon) 5.60 MCF-7 (Breast) 5.59 SK-HEP-1 (Liver) 6.10

These results suggest that the compound may serve as a promising candidate for further development in cancer therapy .

Antimicrobial and Antitubercular Activity

The compound has also been investigated for its antibacterial properties:

- Inhibition of DNA Gyrase : Some derivatives exhibit inhibitory activity against E. coli DNA gyrase with an IC50 value of 12 µM.

- Antitubercular Activity : Recent studies have indicated that derivatives may effectively target multidrug-resistant strains of Mycobacterium tuberculosis, particularly through high binding affinity towards essential enzymes like dihydrofolate reductase (DHFR) and pantothenate kinase .

Case Studies and Research Findings

- Antiproliferative Effects : A series of tetrahydroquinazoline derivatives were evaluated for their antiproliferative effects on cancer cell lines. One derivative showed an EC50 value of 19 nM for microtubule depolymerization.

- Binding Affinity Studies : Binding affinity studies have demonstrated that these compounds can effectively interact with receptors involved in neurotransmission pathways.

- Diabetes Treatment Potential : The compound's inhibitory activity against α- and β-glucosidases suggests potential applications in diabetes management by blocking specific metabolic processes .

Summary

5,6,7,8-Tetrahydroquinazoline-2,6-diamine hydrochloride exhibits a broad spectrum of biological activities including anticancer effects through topoisomerase II inhibition and antimicrobial properties targeting bacterial DNA gyrase. Its potential applications extend to treating diabetes by inhibiting glucosidases. Ongoing research continues to explore its mechanisms and therapeutic applications across various diseases.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of 5,6,7,8-tetrahydroquinazoline-2,6-diamine hydrochloride?

- Methodology : Utilize cyclocondensation reactions between guanidine derivatives and aldehydes/ketones under mild temperatures (e.g., 60–80°C) in polar aprotic solvents like dimethylformamide (DMF). Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using recrystallization or column chromatography. Confirm final product identity via H/C NMR and high-resolution mass spectrometry (HRMS) .

- Critical Parameters : Solvent choice impacts reaction kinetics; DMF enhances solubility of bicyclic intermediates. Post-synthetic modifications (e.g., hydrochlorination) require stoichiometric HCl in anhydrous ethanol to avoid hydrolysis .

Q. How can researchers characterize the purity and stability of this compound under laboratory conditions?

- Analytical Techniques :

- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) .

- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (40–60°C), and humidity (75% RH). Monitor degradation products via LC-MS and assign structures using fragmentation patterns .

Q. What computational tools are suitable for predicting the binding interactions of this compound with biological targets?

- Docking Workflow : Use AutoDock Vina for rigid/flexible docking against enzyme targets (e.g., dihydrofolate reductase). Prepare ligand and receptor files with Open Babel and AutoDock Tools. Validate docking poses using molecular dynamics simulations (e.g., GROMACS) to assess binding stability .

- Scoring Metrics : Prioritize poses with lowest binding energy (ΔG ≤ -8 kcal/mol) and hydrogen-bonding interactions with catalytic residues (e.g., Asp27 in DHFR) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme inhibition data for this compound?

- Case Study : If conflicting IC values arise for dihydrofolate reductase (DHFR) inhibition:

Assay Validation : Compare enzyme sources (recombinant vs. cell lysate) and assay conditions (pH, cofactors like NADPH).

Orthogonal Assays : Use surface plasmon resonance (SPR) to measure binding kinetics (k/k) alongside enzymatic activity assays.

Structural Analysis : Perform X-ray crystallography of the compound-enzyme complex to identify binding mode discrepancies .

Q. What strategies are effective for elucidating the metabolic fate of this compound in vitro?

- Phase I Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Identify hydroxylated or demethylated metabolites via LC-HRMS. Use isotope-labeling (e.g., H/C) to track metabolic pathways .

- Phase II Metabolism : Screen for glucuronidation/sulfation using UDP-glucuronic acid or PAPS cofactors. Confirm conjugates via enzymatic hydrolysis (β-glucuronidase/sulfatase) .

Q. How does stereochemistry at the C6 position influence biological activity?

- Stereoselective Synthesis : Prepare enantiomers via chiral auxiliaries or asymmetric catalysis. Assign configurations using circular dichroism (CD) or X-ray crystallography.

- Activity Comparison : Test enantiomers in enzyme inhibition assays (e.g., DHFR) and cellular models (e.g., Mycobacterium tuberculosis). A 10-fold difference in IC between (R)- and (S)-enantiomers suggests stereochemical dependency .

Methodological Challenges

Q. How to address low solubility in aqueous buffers during in vitro assays?

- Formulation : Prepare stock solutions in DMSO (≤1% v/v) and dilute in assay buffer containing cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80). Validate solubility via dynamic light scattering (DLS) .

- Alternative Salts : Synthesize water-soluble derivatives (e.g., phosphate or mesylate salts) and compare bioavailability .

Q. What in silico approaches can prioritize analogs for structure-activity relationship (SAR) studies?

- QSAR Modeling : Build a dataset of 50+ analogs with varying substituents at C2 and C6. Train a random forest model using descriptors like LogP, polar surface area, and molecular docking scores. Validate predictions with in vitro IC data .

- Pharmacophore Filtering : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors/donors aligned with target active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.